![molecular formula C14H12ClN3OS B5680413 4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and transplant rejection.
Mécanisme D'action
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide works by selectively inhibiting JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is primarily expressed in immune cells, including T cells, B cells, and natural killer cells, and plays a critical role in the signaling pathways of various cytokines involved in immune function. By inhibiting JAK3, this compound can reduce the production of these cytokines and subsequently suppress the immune response.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, this compound has been shown to reduce disease severity and delay disease progression. In clinical trials, this compound has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. However, its use in laboratory experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high doses. Additionally, its effects on other members of the Janus kinase family, such as JAK1 and JAK2, should be taken into consideration when interpreting the results of experiments.
Orientations Futures
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has shown promise as a therapeutic agent for various autoimmune diseases and transplant rejection. However, its long-term safety and efficacy in humans are still being evaluated. Future research should focus on identifying biomarkers that can predict response to this compound and on developing more selective JAK3 inhibitors with improved pharmacokinetic properties. Additionally, this compound may have potential applications in other diseases, such as cancer and infectious diseases, which should be explored further.
Méthodes De Synthèse
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine to form an intermediate, which is then reacted with carbon disulfide to form the thioamide. The final step involves the reaction of the thioamide with N,N-dimethylformamide dimethyl acetal to form this compound.
Applications De Recherche Scientifique
4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It works by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can reduce the production of these cytokines and subsequently suppress the immune response.
Propriétés
IUPAC Name |
4-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAEIMVRZTDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
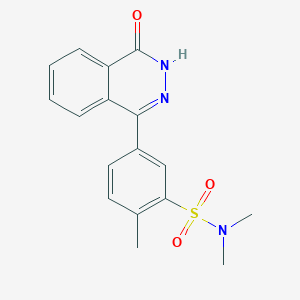
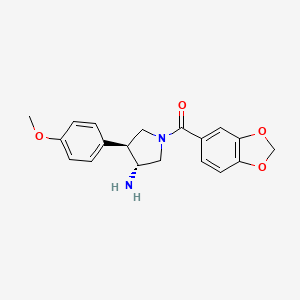
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
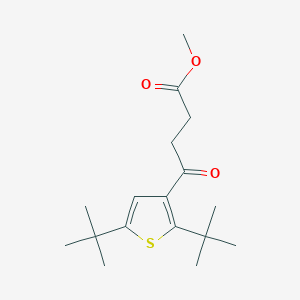
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)
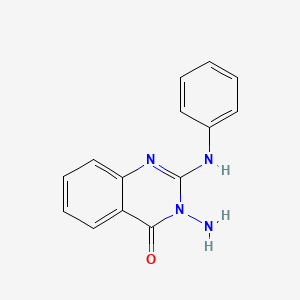
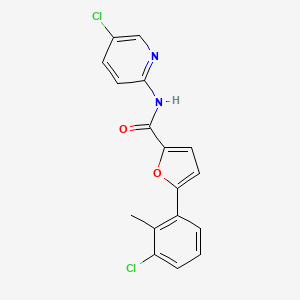
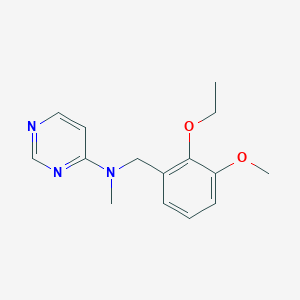
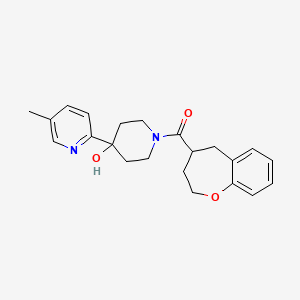
![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)